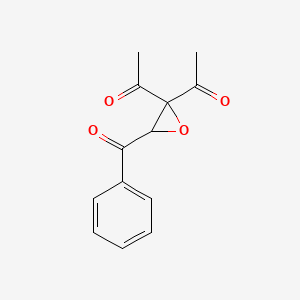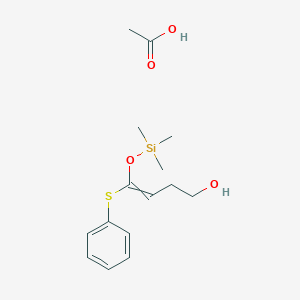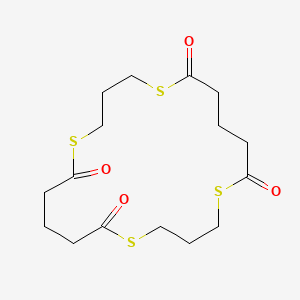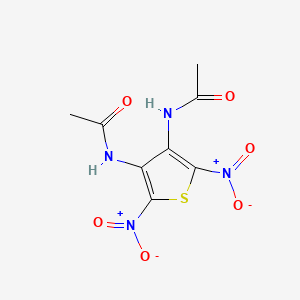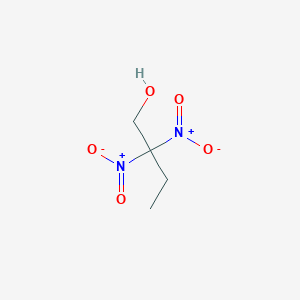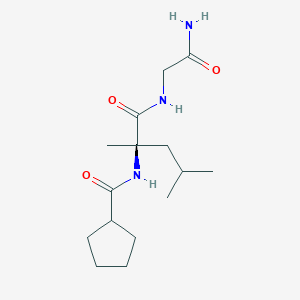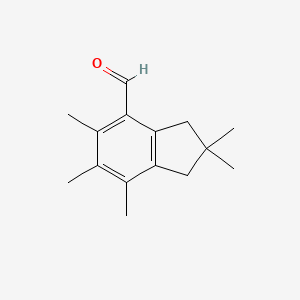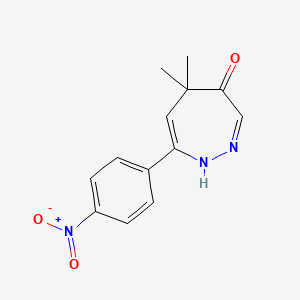![molecular formula C20H14O3 B14383410 8-Methoxy-3-phenyl-1H-naphtho[2,1-b]pyran-1-one CAS No. 89504-54-1](/img/structure/B14383410.png)
8-Methoxy-3-phenyl-1H-naphtho[2,1-b]pyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-3-phenyl-1H-naphtho[2,1-b]pyran-1-one: is a chemical compound belonging to the naphthopyran family. Naphthopyrans are known for their photochromic properties, which means they can change color when exposed to light. This particular compound has a methoxy group at the 8th position and a phenyl group at the 3rd position on the naphthopyran ring system. These structural features contribute to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-3-phenyl-1H-naphtho[2,1-b]pyran-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxy-1-naphthaldehyde with a phenyl-substituted acetophenone in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired naphthopyran compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free conditions and the use of catalysts can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-3-phenyl-1H-naphtho[2,1-b]pyran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated naphthopyran derivatives
Scientific Research Applications
Chemistry: In chemistry, 8-Methoxy-3-phenyl-1H-naphtho[2,1-b]pyran-1-one is used as a photochromic material in the development of smart coatings and sensors. Its ability to change color upon exposure to light makes it valuable in the design of photoresponsive materials .
Biology and Medicine: The compound’s photochromic properties are also explored in biological research, particularly in the development of light-activated drugs and imaging agents. Its ability to undergo reversible color changes can be harnessed for controlled drug delivery and diagnostic applications .
Industry: In the industrial sector, this compound is used in the production of photochromic lenses and other optical devices. Its stability and responsiveness to light make it an ideal candidate for applications requiring dynamic color changes .
Mechanism of Action
The mechanism of action of 8-Methoxy-3-phenyl-1H-naphtho[2,1-b]pyran-1-one involves the reversible ring-opening reaction upon exposure to light When irradiated with UV light, the compound undergoes a structural transformation from a closed form to an open form, resulting in a color changeThe open form can revert to the closed form in the absence of light, restoring the original color .
Molecular Targets and Pathways: The primary molecular target of this compound is the naphthopyran ring system, which undergoes structural changes upon light exposure. The pathways involved include the absorption of UV light, excitation of electrons, and subsequent bond rearrangements leading to the formation of colored isomers .
Comparison with Similar Compounds
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Known for its photochromic properties and used in similar applications.
1H,3H-Naphtho[1,8-cd]pyran-1-one: Another naphthopyran derivative with distinct photochromic behavior.
3H-Naphtho[2,1-b]thiopyran-1-one: Contains a sulfur atom in place of oxygen, exhibiting different chemical reactivity.
Uniqueness: 8-Methoxy-3-phenyl-1H-naphtho[2,1-b]pyran-1-one is unique due to the presence of the methoxy and phenyl groups, which enhance its photochromic properties and stability. These substituents allow for fine-tuning of its color-changing behavior and make it suitable for specific applications in smart materials and optical devices .
Properties
CAS No. |
89504-54-1 |
|---|---|
Molecular Formula |
C20H14O3 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
8-methoxy-3-phenylbenzo[f]chromen-1-one |
InChI |
InChI=1S/C20H14O3/c1-22-15-8-9-16-14(11-15)7-10-18-20(16)17(21)12-19(23-18)13-5-3-2-4-6-13/h2-12H,1H3 |
InChI Key |
DXAUDCGEIMSCTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


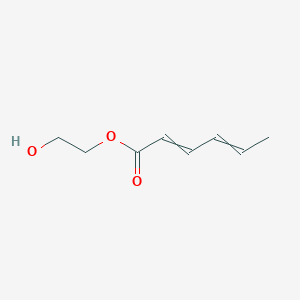
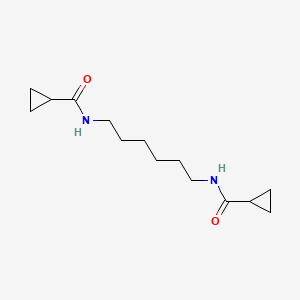
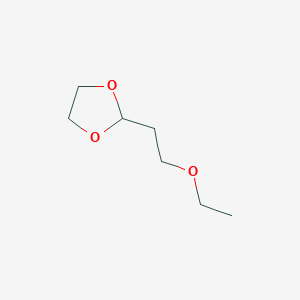

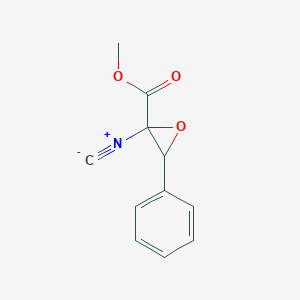
![1-Methylbenzo[a]acridine](/img/structure/B14383357.png)
